molecular formula C7H10N4O B13859482 3-Amino-6-ethylpyrazine-2-carboxamide

3-Amino-6-ethylpyrazine-2-carboxamide

Cat. No.: B13859482
M. Wt: 166.18 g/mol
InChI Key: RQCZUFVUJBOACK-UHFFFAOYSA-N
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Description

3-Amino-6-ethylpyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of an amino group at position 3 and an ethyl group at position 6 on the pyrazine ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethylpyrazine-2-carboxamide typically involves the reaction of 3-amino-6-ethylpyrazine with a carboxylic acid derivative. One common method is the amidation of 3-amino-6-ethylpyrazine-2-carboxylic acid with ammonia or an amine under dehydrating conditions. Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-ethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-ethylpyrazine-2-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may inhibit specific signaling pathways, thereby reducing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamide: Lacks the ethyl group at position 6, which may affect its biological activity and chemical reactivity.

    6-Ethylpyrazine-2-carboxamide: Lacks the amino group at position 3, which can influence its interaction with biological targets.

    3-Amino-5-methylpyrazine-2-carboxamide: Contains a methyl group instead of an ethyl group, which can alter its physical and chemical properties.

Uniqueness

3-Amino-6-ethylpyrazine-2-carboxamide is unique due to the presence of both the amino and ethyl groups on the pyrazine ring. This combination of functional groups can enhance its biological activity and make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-6-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-4-3-10-6(8)5(11-4)7(9)12/h3H,2H2,1H3,(H2,8,10)(H2,9,12)

InChI Key

RQCZUFVUJBOACK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)C(=O)N)N

Origin of Product

United States

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